molecular formula C18H16FNO2S2 B2387081 2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034254-92-5

2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2387081
CAS No.: 2034254-92-5
M. Wt: 361.45
InChI Key: ZHLCAYYAVNGOEE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorothiophenol and 5-(furan-3-yl)thiophene-2-carboxylic acid. These intermediates are then subjected to coupling reactions, often using reagents like acyl chlorides or anhydrides, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogenation or other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-14-1-3-15(4-2-14)23-12-18(21)20-9-7-16-5-6-17(24-16)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCAYYAVNGOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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